molecular formula C16H21NO3 B6170910 benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate CAS No. 2694728-18-0

benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate

Cat. No. B6170910
CAS RN: 2694728-18-0
M. Wt: 275.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate (BPOA) is an organic compound that is used in various scientific research applications. BPOA is a white solid at room temperature and is soluble in organic solvents such as methanol and ethanol. It has a molecular weight of 248.31 g/mol and a melting point of 85-87°C. BPOA is a versatile compound that can be used in a variety of laboratory experiments and is often used as a starting material for the synthesis of other compounds.

Mechanism of Action

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is an organic compound that acts as an agonist of the G-protein coupled receptor GPR119. GPR119 is involved in the regulation of glucose and lipid metabolism. benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate binds to GPR119 and activates the receptor, leading to the release of insulin and GLP-1, which are hormones involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and reduce glucose levels in animal models. It has also been shown to reduce triglyceride levels and improve lipid metabolism. In addition, benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has been found to have anti-inflammatory effects and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is not very stable and is sensitive to light and heat. It is also not soluble in water and must be dissolved in an organic solvent such as methanol or ethanol.

Future Directions

Future research on benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate could focus on its potential therapeutic applications. Studies could investigate the effects of benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate on glucose and lipid metabolism in humans. Additionally, further studies could be conducted to investigate the anti-inflammatory and cardiovascular effects of benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate. benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate could also be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to investigate the stability and solubility of benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate in different solvents.

Synthesis Methods

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is synthesized from the reaction of benzyl bromide and 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetamide. This reaction is carried out in an organic solvent such as dichloromethane at a temperature of -78°C. The reaction is catalyzed by a base such as sodium hydride. The product is then purified by column chromatography and recrystallized from a suitable solvent.

Scientific Research Applications

Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is used in a variety of scientific research applications. It is used in organic synthesis as a starting material for the synthesis of other compounds. benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antiepileptics. It is also used in the synthesis of agrochemicals and pesticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate involves the reaction of benzyl bromide with 3-(pyrrolidin-1-yl)oxetan-3-ol in the presence of a base to form benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate.", "Starting Materials": [ "Benzyl bromide", "3-(pyrrolidin-1-yl)oxetan-3-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-(pyrrolidin-1-yl)oxetan-3-ol to a solution of benzyl bromide in an aprotic solvent such as DMF or DMSO.", "Add a base such as sodium hydroxide to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2694728-18-0

Product Name

benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate

Molecular Formula

C16H21NO3

Molecular Weight

275.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.